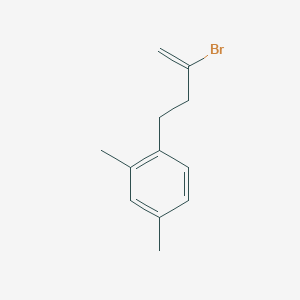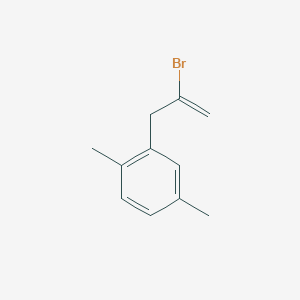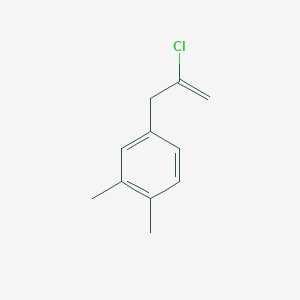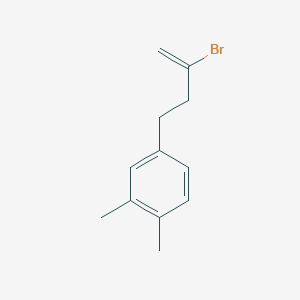
4-(2,5-Difluorophenyl)-1-butene
Übersicht
Beschreibung
4-(2,5-Difluorophenyl)-1-butene (DFPB) is a fluorinated organic compound that has been studied for its various scientific applications. It is a colorless liquid with a boiling point of 156.3°C and a melting point of -90°C. It is insoluble in water, but soluble in organic solvents. DFPB has been found to have a wide range of applications in research and development, including synthesis of novel compounds, drug discovery, and biotechnology.
Wissenschaftliche Forschungsanwendungen
4-(2,5-Difluorophenyl)-1-butene has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of chiral molecules for drug discovery. 4-(2,5-Difluorophenyl)-1-butene has been used to synthesize a variety of heterocyclic compounds, including pyridines, indoles, pyrazoles, and pyrimidines. It has also been used in the synthesis of polymers, such as poly(vinyl chloride) and poly(methyl methacrylate).
Wirkmechanismus
The mechanism of action of 4-(2,5-Difluorophenyl)-1-butene is not well understood. However, it is believed that the fluorine atoms in the molecule interact with the target molecule, resulting in the formation of a complex. This complex then undergoes a reaction, leading to the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Difluorophenyl)-1-butene have not been extensively studied. However, it has been found to have some potential benefits, such as the ability to inhibit the growth of certain bacteria. It has also been found to have some potential toxicity, including the potential to cause skin irritation and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2,5-Difluorophenyl)-1-butene in lab experiments include its low cost, low toxicity, and ease of synthesis. It is also relatively stable and does not require special handling or storage. The main limitation of using 4-(2,5-Difluorophenyl)-1-butene in lab experiments is its potential toxicity, which must be taken into consideration when using it in experiments.
Zukünftige Richtungen
Future research on 4-(2,5-Difluorophenyl)-1-butene could focus on its potential applications in drug discovery, biotechnology, and polymer synthesis. Additionally, further research could be conducted to better understand its mechanism of action and its potential toxicity. Finally, research could also be conducted to develop new methods for synthesizing 4-(2,5-Difluorophenyl)-1-butene and other fluorinated compounds.
Eigenschaften
IUPAC Name |
2-but-3-enyl-1,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2/c1-2-3-4-8-7-9(11)5-6-10(8)12/h2,5-7H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZFQRYLWOYQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=C(C=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Difluorophenyl)-1-butene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















